(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
Overview
Description
(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone: is a complex organic compound that features a pyrazole ring substituted with an amino group and a fluorophenyl group, along with a bromophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide in water, yielding high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the choice of solvents and catalysts is optimized to ensure environmental sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nitration can be achieved using nitric acid.
Major Products
The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents. Its ability to interact with various biological targets makes it a valuable candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide
Uniqueness
What sets (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone apart from similar compounds is its unique combination of functional groups
Properties
IUPAC Name |
[5-amino-1-(2-fluorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O/c17-11-7-5-10(6-8-11)15(22)12-9-20-21(16(12)19)14-4-2-1-3-13(14)18/h1-9H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSVEDUSIOXLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618091-84-2 | |
Record name | (5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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